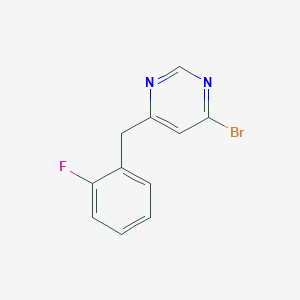

4-Bromo-6-(2-fluorobenzyl)pyrimidine

Descripción

4-Bromo-6-(2-fluorobenzyl)pyrimidine is a brominated pyrimidine derivative featuring a 2-fluorobenzyl substituent at the 6-position. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding. The bromine atom at the 4-position enhances electrophilic substitution reactivity, making the compound a valuable intermediate in Suzuki coupling and other cross-coupling reactions. The 2-fluorobenzyl group introduces steric bulk and electronic effects, which can modulate solubility, bioavailability, and binding affinity in drug design contexts.

Propiedades

IUPAC Name |

4-bromo-6-[(2-fluorophenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2/c12-11-6-9(14-7-15-11)5-8-3-1-2-4-10(8)13/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPJAUSFOGLKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC(=NC=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been known to target tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells.

Mode of Action

It is known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

Similar compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.

Actividad Biológica

4-Bromo-6-(2-fluorobenzyl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Pyrimidine derivatives are known for their ability to inhibit enzymes critical for cell proliferation and survival, particularly in cancer and infectious diseases.

- Dihydrofolate Reductase (DHFR) Inhibition : Many pyrimidine derivatives, including those similar to this compound, have been shown to inhibit DHFR, an enzyme crucial for DNA synthesis. By blocking DHFR, these compounds can hinder the proliferation of cancer cells by reducing the availability of tetrahydrofolate necessary for nucleotide synthesis .

- Tyrosine Kinase Inhibition : Compounds in this class may also inhibit various tyrosine kinases involved in signaling pathways that promote cell growth and survival, making them potential candidates for cancer therapy .

- Antimicrobial Activity : Some studies have indicated that pyrimidine derivatives exhibit antibacterial and antifungal properties. This suggests a broader spectrum of activity that could be leveraged in treating infections .

Antitrypanosomal Activity

Recent investigations into pyrimidine derivatives have highlighted their antitrypanosomal activity. For instance, a related compound demonstrated an IC50 value of 0.38 μM against Trypanosoma brucei, indicating significant potential as a treatment for sleeping sickness . Although specific data on this compound is limited, its structural analogs show promising results.

Anticancer Potential

Studies focusing on the anticancer properties of pyrimidines reveal that many derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against several cancer types, suggesting that this compound may possess similar capabilities .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of selected pyrimidine derivatives:

Case Studies

Several case studies have documented the synthesis and evaluation of pyrimidine derivatives:

- Synthesis and Evaluation : A study synthesized a series of pyrimidines and evaluated their biological activities against various targets including DHFR and tyrosine kinases. The findings indicated that modifications at the C-4 and C-6 positions significantly influenced their inhibitory activities .

- In Vivo Studies : Animal models have been employed to assess the efficacy of pyrimidine derivatives in treating conditions such as cancer and infections. These studies often highlight the importance of pharmacokinetics and toxicity profiles in determining the viability of these compounds as therapeutic agents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-6-(2-fluorobenzyl)pyrimidine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in various therapeutic areas:

- Anticonvulsant and Antidepressant Activities : Studies indicate that pyrimidine derivatives exhibit notable anticonvulsant and antidepressant properties, suggesting potential for developing new treatments for neurological disorders.

- Antitumor Activities : Novel pyrimidine derivatives have demonstrated significant antitumor effects against various cancer cell lines, indicating their potential as anticancer agents .

- Anti-HIV Activity : Research has shown that certain pyrimidine derivatives possess antiviral properties against HIV-1, highlighting their potential in antiviral drug development .

Organic Synthesis

The compound is utilized as an intermediate in synthesizing more complex molecules, facilitating the production of various biologically active compounds. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups, enhancing the structural diversity of synthesized products .

Materials Science

In materials science, this compound is explored for developing new materials with specific properties, particularly those requiring enhanced electronic or optical characteristics.

Case Studies

Several research studies underscore the biological activity of this compound and its derivatives:

- Anti-inflammatory Studies : In vivo models have shown that certain pyrimidines can significantly reduce inflammation compared to control groups, indicating their therapeutic potential in treating inflammatory diseases.

- Antimicrobial Efficacy : A study evaluating antimicrobial activity against Staphylococcus aureus and Escherichia coli revealed that specific pyrimidine derivatives exhibit minimum inhibitory concentration (MIC) values comparable to traditional antibiotics, suggesting their viability as antimicrobial agents .

- Kinase Inhibition : Research has indicated that some pyrimidine derivatives can inhibit specific kinases involved in cancer progression. For instance, a study profiling a bromo derivative showed significant inhibition of epidermal growth factor receptor (EGFR), although with low off-target effects on other kinases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for synthesizing drugs; shows anticonvulsant, antidepressant, and anticancer properties. |

| Organic Synthesis | Intermediate in creating complex molecules; facilitates functional group modifications. |

| Materials Science | Development of new materials with enhanced electronic or optical properties. |

| Antimicrobial Research | Effective against bacterial strains like S. aureus and E. coli. |

| Kinase Inhibition | Potential inhibitor of kinases involved in cancer; specific activity against EGFR noted. |

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 4 serves as a key site for nucleophilic substitution. This reactivity is analogous to bromopyrimidines studied in medicinal chemistry and organic synthesis:

Nucleophilic Aromatic Substitution (SNAr):

-

Reagents/Conditions: Amines (e.g., NH₃, alkylamines), thiols, or alkoxides in polar aprotic solvents (DMF, DMSO) at 80–120°C .

-

Products: 4-Amino-, 4-alkylthio-, or 4-alkoxy-pyrimidine derivatives.

-

Mechanism: The electron-withdrawing pyrimidine ring activates the bromine for displacement by nucleophiles via a two-step addition-elimination process .

Radical Substitution:

-

Reagents/Conditions: Light-initiated bromination with HBr/H₂O₂, as demonstrated in benzyl bromide synthesis for related fluorinated compounds .

-

Products: Brominated derivatives at adjacent positions (e.g., di-substituted pyrimidines).

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed cross-coupling, a cornerstone of its utility in drug discovery:

Table 1: Cross-Coupling Reactions of 4-Bromo-6-(2-fluorobenzyl)pyrimidine

Mechanistic Insights:

-

Suzuki-Miyaura coupling proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form a C–C bond.

-

Electron-withdrawing fluorine on the benzyl group enhances the electrophilicity of the pyrimidine ring, accelerating oxidative addition .

Functionalization of the Pyrimidine Ring

The pyrimidine core undergoes regioselective modifications:

Electrophilic Substitution:

-

Nitration: Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 5 .

-

Halogenation: NBS or Cl₂ in acetic acid adds halogens to position 2 or 5 .

Reduction:

-

Catalytic Hydrogenation: H₂/Pd-C in ethanol reduces the pyrimidine ring to a dihydropyrimidine.

Transformations of the 2-Fluorobenzyl Group

The 2-fluorobenzyl substituent participates in selective reactions:

Oxidation:

-

Reagents/Conditions: KMnO₄ in acidic or alkaline media oxidizes the benzyl methylene to a ketone.

-

Product: 6-(2-Fluorobenzoyl)pyrimidine derivatives.

C–H Functionalization:

Table 2: Reactivity of Substituents in this compound

| Position | Substituent | Reactivity Profile | Dominant Reactions |

|---|---|---|---|

| 4 | Bromine | High (SNAr, cross-coupling) | Suzuki, Buchwald-Hartwig |

| 6 | 2-Fluorobenzyl | Moderate (C–H activation, oxidation) | Electrophilic substitution |

| Pyrimidine Ring | N/A | Electron-deficient | Nitration, halogenation |

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between 4-Bromo-6-(2-fluorobenzyl)pyrimidine and selected analogs:

Key Observations :

- Electronic Effects : The 2-fluorobenzyl group in the target compound provides moderate electron-withdrawing character compared to the stronger electron-withdrawing trifluoromethyl group in C₅H₂BrF₃N₂. This difference may influence reactivity in nucleophilic aromatic substitution .

- Functional Versatility : The pyrimidinyl substituent in C₈H₅BrN₄ offers additional nitrogen sites for hydrogen bonding, useful in coordination chemistry or as a pharmacophore .

Analytical and Spectroscopic Differences

- Mass Spectrometry : The 2-fluorobenzyl group may produce characteristic fragments (e.g., m/z = 109.0448 for C₇H₆F⁺), distinct from trifluoromethyl or phenyl analogs .

- Solubility : The fluorobenzyl group increases hydrophobicity compared to pyrimidinyl or methoxy-substituted analogs, impacting formulation in drug development .

Métodos De Preparación

Synthesis of 2-Bromo-6-fluorobenzyl Precursors

A critical precursor for the benzyl substituent is 2-bromo-6-fluorobenzaldehyde or related benzyl halides, which can be prepared by oxidation of 2-bromo-6-fluorotoluene derivatives. According to a patented method:

- 2-Bromo-6-fluorotoluene is reacted with hydrobromic acid and hydrogen peroxide under light to form 2-bromo-6-fluorobenzyl bromide.

- This intermediate is then oxidized in dimethyl sulfoxide with an inorganic compound at 95°C for 3-8 hours to yield 2-bromo-6-fluorobenzaldehyde with high purity (≥99%) and 100% conversion rate.

This method is advantageous due to its operational simplicity, low cost, and straightforward post-reaction processing.

Pyrimidine Core Functionalization

Preparation of 4-Bromopyrimidine Derivatives

The pyrimidine core bearing a bromine at the 4-position is typically prepared by high-temperature condensation reactions involving formamide and halogenated furanone derivatives. For example:

- Reaction of formamide with 4-halo-5-hydroxy-2(5H)-furanone under elevated temperatures yields 5-halopyrimidines, including 5-bromo derivatives.

- Alternative methods include condensation of 2-bromo-3-methoxy-acrolein with formamide or reactions involving substituted amidines and dihaloacroleins, providing access to halogenated pyrimidines with good yields and selectivity.

These methods provide an economical and convenient route to halopyrimidines, which serve as substrates for further substitution reactions.

Introduction of the 2-Fluorobenzyl Group at the 6-Position

Nucleophilic Substitution and Cross-Coupling Reactions

The substitution of the 6-position pyrimidine hydrogen or halogen by the 2-fluorobenzyl group can be achieved via:

Suzuki–Miyaura Cross-Coupling Reaction : This palladium-catalyzed reaction couples a 6-halopyrimidine (e.g., 6-chloropyrimidine or 6-bromopyrimidine) with a 2-fluorobenzylboronic acid or related boronate ester under mild conditions, preserving functional groups and providing high yields.

Nucleophilic Substitution : Reaction of 4-bromo-6-chloropyrimidine with 2-fluorobenzyl halides under basic conditions can yield the target compound. For example, chlorination of pyrimidine derivatives followed by substitution with fluorobenzyl nucleophiles in the presence of bases like NaOH or catalytic amines has been reported.

Lithiation and Subsequent Addition : Lithiation of pyrimidine derivatives followed by nucleophilic addition to 2-fluorobenzyl ketones or aldehydes has been used to introduce fluorophenylalkyl substituents at the 6-position, though this is more common for related compounds with alkyl or hydroxyalkyl side chains.

Representative Synthetic Route Example

Analytical and Purification Considerations

- Purification of intermediates and final product is commonly performed using silica gel column chromatography.

- Characterization includes NMR (notably ^1H and ^13C with fluorine coupling constants), IR spectroscopy (noting C-F stretching bands), and melting point determination.

- The final compound typically achieves purity levels above 95%, suitable for research and medicinal chemistry applications.

Summary of Key Research Findings

- The preparation of this compound relies heavily on the availability of halogenated pyrimidine cores and fluorobenzyl building blocks.

- The Suzuki–Miyaura cross-coupling reaction is the preferred method for introducing the 2-fluorobenzyl substituent due to its mild conditions and tolerance of functional groups.

- Precursor synthesis methods such as oxidation of 2-bromo-6-fluorotoluene to 2-bromo-6-fluorobenzaldehyde are well-established and provide high yields and purity.

- Economical and convenient processes exist for preparing halopyrimidines, facilitating the synthesis of the target compound.

- The compound’s purity and structural integrity are confirmed by standard spectroscopic methods, ensuring its suitability for downstream applications.

This comprehensive overview synthesizes diverse and authoritative sources to present a detailed understanding of the preparation methods for this compound, supporting its use in advanced medicinal chemistry and organic synthesis research.

Q & A

Q. Basic Characterization

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The 2-fluorobenzyl group shows distinct aromatic splitting (e.g., doublets at δ 7.2–7.6 ppm), while the pyrimidine C-Br resonance appears downfield (~δ 8.5 ppm).

- HRMS : Use electrospray ionization (ESI) for accurate mass validation (±2 ppm tolerance).

Advanced Challenges

Crystallographic analysis (e.g., single-crystal X-ray diffraction) resolves ambiguities in regiochemistry. For example, bromine placement on the pyrimidine ring may conflict with NMR assignments due to dynamic effects or solvent interactions. Cross-validate with ¹⁹F NMR to confirm fluorine positioning .

What safety protocols are critical when handling this compound?

Q. Basic Precautions

- Use PPE: Nitrile gloves, lab coats, and safety goggles.

- Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Store waste in labeled containers for halogenated organics and dispose via certified hazardous waste services .

Advanced Handling

Brominated pyrimidines may release HBr under acidic conditions. Neutralize with aqueous NaHCO₃ before disposal. For large-scale syntheses, implement inert atmospheres (N₂/Ar) to prevent exothermic decomposition .

How can computational modeling aid in predicting the reactivity of this compound?

Q. Methodology

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., bromine substitution).

- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to assess susceptibility to nucleophilic/electrophilic attacks. Compare with analogs like 2-amino-5-bromo-6-methylpyrimidine to validate trends .

What strategies resolve contradictions in reported biological activity data for fluorinated pyrimidines?

Q. Data Analysis Framework

- Dose-Response Curves : Test compounds across a wide concentration range (nM–µM) to account for assay sensitivity thresholds.

- Control Experiments : Verify purity (>95% by HPLC) to rule out impurities as false positives.

- Structural Analog Comparison : Benchmark against 4-fluoro-6-(4-fluorophenyl)-2-methylpyrimidine to isolate substituent effects (e.g., bromine vs. methyl) .

How can regioselective functionalization of this compound be achieved?

Q. Advanced Synthesis

- Directed Metalation : Use LDA or TMPLi to deprotonate specific pyrimidine positions, followed by quenching with electrophiles (e.g., DMF for formylation).

- Protecting Groups : Temporarily block the 2-fluorobenzyl moiety with SEM or TBS groups to direct bromine migration .

What are the implications of fluorine and bromine substituents on the compound’s photostability?

Q. Experimental Design

- UV-Vis Spectroscopy : Monitor degradation under UV light (254 nm) in solvents like MeOH or acetonitrile.

- Mass Spectrometry : Identify photoproducts (e.g., debromination or fluorobenzyl cleavage). Fluorine’s electron-withdrawing effect typically enhances stability compared to non-halogenated analogs .

How do solvent polarity and temperature affect the compound’s crystallization?

Q. Crystallization Strategies

- Solvent Screening : Test mixtures (e.g., EtOAc/hexane or DCM/pentane) to optimize crystal growth. Polar solvents may favor solvate formation.

- Temperature Gradients : Slow cooling from 60°C to RT reduces defects. For stubborn cases, vapor diffusion with antisolvents (e.g., ether) can induce nucleation .

What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Q. Mechanistic Studies

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., oxidative addition of Pd⁰ to C-Br).

- In Situ IR Spectroscopy : Track intermediate formation (e.g., Pd-Br complexes) during Suzuki couplings .

How can researchers validate the compound’s stability under long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.